N-(4-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Description
This compound features a pyrimidin-2-ylsulfanyl moiety linked to a propanamide chain substituted with a 4-chlorophenyl group. The pyrimidine core is functionalized with an ethyl group at position 5, a hydroxyl group at position 4, and a ketone at position 6, forming a 1,6-dihydropyrimidin-6-one scaffold.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-3-11-13(21)18-15(19-14(11)22)23-8(2)12(20)17-10-6-4-9(16)5-7-10/h4-8H,3H2,1-2H3,(H,17,20)(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQUSERPDJDJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SC(C)C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group attached to a propanamide backbone and a dihydropyrimidinyl moiety with a sulfanyl functional group. The structural formula can be represented as follows:
1. Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
| Compound D | S. aureus | Weak |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that several related compounds exhibited significant AChE inhibition, with IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound E | AChE | 0.63 |
| Compound F | AChE | 1.13 |
| Compound G | Urease | 2.14 |
| Compound H | Urease | 6.28 |
Case Studies
In a study focusing on the synthesis of new derivatives with enhanced biological activities, researchers synthesized various compounds incorporating the sulfamoyl functionality, which is known for its antibacterial and enzyme inhibitory properties. The study highlighted that compounds exhibiting the sulfamoyl group showed promising results in both antibacterial assays and enzyme inhibition tests .
Case Study Example
One notable case involved the evaluation of a series of piperidine derivatives , which included the target compound. These derivatives were tested against multiple bacterial strains and demonstrated significant inhibition of urease activity, suggesting their potential application in treating infections where urease plays a role.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to five pyrimidine derivatives with variations in substituents and aromatic groups (Table 1).
Key Observations :
- Substituent Effects: The target compound’s 5-ethyl and 4-hydroxy groups enhance hydrophilicity compared to methyl or allyl substituents (e.g., ). The 4-chlorophenyl group increases lipophilicity relative to sulfamoylphenyl (), favoring membrane permeability but reducing aqueous solubility.
- Biological Relevance: Pyrimidines with sulfamoylphenyl groups () are associated with enzyme inhibition (e.g., carbonic anhydrase), while fluorophenyl or chlorophenyl variants () show antimicrobial activity. The target compound’s 4-hydroxy group may mimic phenolic moieties in kinase inhibitors.
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s moderate logP (~2.1) balances lipophilicity and hydrophilicity, making it more membrane-permeable than FC4 but less soluble than sulfamoylphenyl analogs ().
- The hydroxyl group’s pKa (~7.2) suggests ionization at physiological pH, enhancing solubility in the gastrointestinal tract.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
